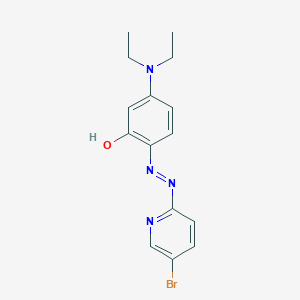

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

描述

Historical Development of Pyridylazo Derivatives

The development of pyridylazo compounds as analytical reagents represents a significant milestone in the evolution of colorimetric detection methods for metal ions. The foundation for this class of compounds was established in the early 1950s when researchers began exploring the potential of heterocyclic azo derivatives as chromogenic reagents. The initial breakthrough came with the introduction of 1-(2-pyridylazo)-2-naphthol, commonly referred to in the literature by its abbreviated form, which was first proposed as a spectrophotometric reagent in 1955. This pioneering work demonstrated that pyridylazo compounds could act as tridentate ligands, coordinating with metals through the hydroxyl oxygen, pyridine nitrogen, and one of the azo group nitrogen atoms.

The systematic investigation of pyridylazo compounds gained momentum throughout the 1960s and 1970s, with researchers recognizing that these reagents offered superior analytical characteristics compared to traditional colorimetric indicators. The development process involved extensive structure-activity relationship studies that examined how modifications to the pyridine ring, the azo bridge, and the phenolic component affected the analytical performance. Early studies revealed that substitutions on the pyridine ring could dramatically alter both the sensitivity and selectivity of the resulting complexes with metal ions.

A crucial advancement in the field occurred with the synthesis of 4-(2-pyridylazo)resorcinol, which demonstrated enhanced versatility for the analysis of multiple metals. However, researchers soon recognized that neither this compound nor the earlier naphthol derivative provided the level of selectivity required for complex analytical matrices. This limitation drove the search for new selective 2-pyridylazo derivatives, leading to systematic studies of compounds containing halogen-substituted pyridine rings.

The introduction of halogenated pyridylazo compounds marked a turning point in the development of this class of analytical reagents. Research groups began synthesizing derivatives with chlorine, bromine, and iodine substitutions at various positions on the pyridine ring. These modifications proved particularly effective in enhancing both the chromogenic properties and the metal-binding characteristics of the reagents. The bromine-substituted derivatives emerged as especially promising candidates due to their optimal balance of sensitivity, selectivity, and stability.

Evolution of Analytical Reagents for Metal Ion Detection

The evolution of analytical reagents for metal ion detection has been driven by the increasing demand for more sensitive, selective, and reliable methods in environmental monitoring, clinical diagnostics, and industrial quality control. Traditional colorimetric methods relied on relatively simple organic dyes that often suffered from poor selectivity and interference from matrix components. The development of pyridylazo derivatives represented a paradigm shift toward more sophisticated chelating agents capable of forming highly specific metal-ligand complexes.

Early analytical reagents for metal detection were primarily based on simple aromatic compounds with limited coordination sites. These reagents often required harsh chemical conditions or extensive sample pretreatment to achieve acceptable analytical performance. The introduction of heterocyclic azo compounds provided a solution to many of these limitations by offering multiple coordination sites and enhanced stability under a wider range of analytical conditions.

The systematic study of metal-reagent interactions revealed that the most effective analytical reagents possessed several key characteristics: high molar absorptivity coefficients, sharp absorption maxima well-separated from reagent blank absorption, rapid complex formation kinetics, and minimal interference from commonly encountered matrix components. These requirements drove the development of increasingly sophisticated reagent designs that incorporated multiple functional groups to optimize metal-binding affinity and spectroscopic properties.

Research into post-column and pre-column derivatization methods has further expanded the analytical capabilities of pyridylazo compounds. Post-column derivatization techniques allow for the separation of metal ions by ion chromatography followed by online complex formation with the colorimetric reagent. This approach has proven particularly effective for the simultaneous determination of multiple metal ions, with detection limits reaching the sub-parts-per-million range for many transition metals.

| Metal Ion | Detection Method | Detection Limit (ppm) | Linear Range (ppm) | Reference Wavelength (nm) |

|---|---|---|---|---|

| Iron(III) | Post-column derivatization | 0.26 | 0.5-1.0 | 530 |

| Zinc(II) | Post-column derivatization | 0.16 | Variable | 552 |

| Copper(II) | Pre-column derivatization | Moderate sensitivity | Variable | 530 |

| Palladium(II) | Direct complexation | Variable | 5×10⁻⁵ M range | 590 |

The evolution toward water-soluble derivatives has addressed many practical limitations associated with earlier reagents that required organic solvents. Water-soluble pyridylazo compounds, such as the sulfonate derivatives, maintain high analytical performance while offering improved convenience for routine analytical applications. These developments have been particularly important for clinical applications where sample volumes are limited and aqueous compatibility is essential.

Significance of Bromine Substitution in Enhancing Sensitivity and Selectivity

The introduction of bromine substitution at the 5-position of the pyridine ring in this compound represents a critical advancement in optimizing the analytical performance of pyridylazo reagents. The bromine atom serves multiple functions that collectively enhance both the sensitivity and selectivity of metal ion detection compared to unsubstituted derivatives.

The electron-withdrawing nature of the bromine substituent significantly affects the electronic distribution within the pyridylazo system, leading to enhanced metal-binding affinity and altered spectroscopic properties. This electronic effect manifests in several ways that directly impact analytical performance. First, the bromine substitution increases the acidity of the phenolic hydroxyl group, facilitating deprotonation and metal coordination under milder pH conditions. Second, the modified electronic structure results in bathochromic shifts in the absorption spectra of metal complexes, often leading to more intense coloration and improved analytical sensitivity.

Kinetic studies of metal complexation with this compound have revealed that the bromine substitution affects both the rate of complex formation and the stability of the resulting chelates. Research investigating the complexation of palladium(II) with this reagent demonstrated that the reaction follows second-order kinetics with enhanced rate constants compared to unsubstituted analogs. The activation energy for complex formation was determined to be 50.38 ± 0.02 kJ/mol, with negative entropy of activation (-35.69 J K⁻¹ mol⁻¹) indicating an associative mechanism involving the formation of an ordered activated complex.

| Analytical Parameter | This compound Performance | Comparative Performance |

|---|---|---|

| Molar Absorptivity | 120,000 L mol⁻¹ cm⁻¹ (zinc complex) | Higher than unsubstituted analogs |

| Detection Limit | 0.028 mg/L (indium determination) | Superior to traditional methods |

| Optimal pH Range | 3.53 (palladium), 7.5-9.5 (zinc) | Broader than earlier reagents |

| Complex Stability | High thermal stability | Enhanced relative to analogs |

| Selectivity | Minimal interference from platinum group metals | Improved discrimination |

The selectivity enhancements provided by bromine substitution are particularly evident in applications involving the determination of palladium in the presence of other platinum group metals. At the optimum pH of 3.53, platinum(VI) and gold(III) ions do not interfere with palladium determination, representing a significant analytical advantage. This selectivity is attributed to the specific electronic and steric effects of the bromine substituent that create optimal binding geometry for certain metal ions while discriminating against others.

Environmental applications have demonstrated the practical significance of these enhancements, with this compound showing excellent performance in the determination of uranium in natural water samples. The method achieves detection limits suitable for environmental monitoring applications while maintaining selectivity in complex matrices containing multiple potential interferents. The use of masking agents such as triethanolamine, sodium fluoride, and sulfosalicylic acid further enhances the selectivity by preventing interference from commonly encountered ions.

The bromine substitution also contributes to improved photostability and chemical resistance of both the free reagent and its metal complexes. This enhanced stability is crucial for analytical applications requiring extended measurement periods or storage of reagent solutions. The increased molecular weight and altered electronic structure resulting from bromine incorporation provide resistance to photodegradation and chemical decomposition that can compromise analytical accuracy.

属性

IUPAC Name |

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVCXDAVEHOIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871961 | |

| Record name | 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Aldrich MSDS] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14337-53-2 | |

| Record name | 5-Br-PADAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14337-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTC96V5DTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Temperature and pH Control

Maintaining a low temperature during diazotization (−5°C to 0°C) prevents premature decomposition of the diazonium salt, as evidenced by the cryogenic conditions described in the patent for analogous reactions. The coupling step, however, is conducted at ambient temperature to balance reaction kinetics and product stability. The pH must be rigorously controlled during coupling: alkaline conditions (pH 9–11) deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.

Solvent and Surfactant Selection

While the patent employs aqueous HBr and H2SO4 for diazotization, the coupling step for 5-Br-PADAP benefits from mixed solvent systems. Triton X-100, a nonionic surfactant, is used to solubilize the hydrophobic intermediates, as noted in the spectrophotometric study. Post-reaction, the product is extracted using methylene chloride, a method adapted from large-scale bromopyridine syntheses.

Characterization and Quality Control

Physical and Chemical Properties

Commercial suppliers provide key specifications for 5-Br-PADAP, including a melting point range of 155–160°C, molecular weight of 349.23 g/mol, and solubility in organic solvents like methanol and dimethylformamide. The compound exhibits a distinctive red to purple coloration, attributed to the conjugated azo-chromophore.

Analytical Techniques

High-performance liquid chromatography (HPLC) is the primary method for assessing purity, with commercial batches achieving ≥98% purity. Infrared (IR) spectroscopy confirms functional groups, such as the azo bond (N=N) at ~1400 cm⁻¹ and phenolic O-H stretch at ~3300 cm⁻¹. Titration with HClO4 verifies the diethylamino group’s basicity, aligning with stoichiometric expectations.

Industrial-Scale Production Considerations

Precursor Synthesis

The patent US4291165A details an improved method for synthesizing 2-bromopyridine, a structural analog of 5-bromo-2-aminopyridine. By substituting a portion of HBr with H2SO4, the process reduces raw material costs and minimizes byproducts like 2,5-dibromopyridine. This approach could be adapted for 5-bromo-2-aminopyridine synthesis, though positional selectivity for bromination would require additional optimization.

化学反应分析

Types of Reactions

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Analytical Chemistry Applications

1. Metal Ion Detection

5-Br-PADAP is primarily recognized for its ability to form stable complexes with various metal ions, including:

- Chromium (Cr)

- Copper (Cu)

- Iron (Fe)

- Nickel (Ni)

- Zinc (Zn)

These complexes can be quantitatively analyzed using spectrophotometric methods, where the color change upon complex formation is measured. The stability constants of these complexes have been evaluated, providing insights into their thermodynamic properties and enhancing their application in environmental monitoring and analytical chemistry .

2. Environmental Monitoring

The compound's capability to detect trace amounts of metal contaminants in water samples positions it as a critical tool for environmental monitoring. Research has demonstrated its effectiveness in pre-concentration techniques, where metal ions are concentrated onto sorbent materials like modified multi-walled carbon nanotubes (MWCNTs) before analysis. This method significantly improves detection limits for metal ions present in low concentrations .

3. Spectrophotometric Determination of Uranium

5-Br-PADAP has been specifically utilized for the spectrophotometric determination of uranium(VI). Studies indicate that the compound reacts with uranium ions to form a colored complex, which can be quantified through absorbance measurements, allowing for effective uranium analysis in various samples .

Case Study 1: Detection of Nickel Ions

An optical chemical sensor based on 5-Br-PADAP embedded in Nafion was developed for the determination of nickel ions. This sensor demonstrated high sensitivity and selectivity towards nickel, showcasing the practical application of 5-Br-PADAP in real-time monitoring of metal ion concentrations .

Case Study 2: Pre-Concentration Techniques

Research involving the use of modified MWCNTs for the pre-concentration of metal ions prior to analysis with 5-Br-PADAP highlighted its effectiveness in enhancing detection limits. This approach is particularly beneficial for environmental samples where metal concentrations are often below detectable levels .

作用机制

The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form complexes with metal ions, which can be detected through changes in color or fluorescence. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting their activity.

相似化合物的比较

5-Br-PADAP vs. 5-Bromo-PAPS

5-Bromo-PAPS (2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol) shares the bromopyridylazo backbone but replaces the diethylamino group with a sulfopropylamino group. This modification increases hydrophilicity, making 5-Bromo-PAPS suitable for aqueous-phase zinc determination . In contrast, 5-Br-PADAP’s diethylamino group enhances compatibility with organic solvents, enabling its use in liquid-liquid microextraction (e.g., undecanol-ethanol systems for cadmium ).

5-Br-PADAP vs. Dithizone

Dithizone (1,5-diphenylthiocarbazone) is a classic chelating agent for heavy metals like Pb and Hg. However, 5-Br-PADAP offers superior selectivity for Cd and U. For example, 5-Br-PADAP achieves a detection limit (LOD) of 0.7 µg/L for Cd in cloud point extraction , outperforming dithizone-based methods (typical LODs > 1 µg/L). Additionally, 5-Br-PADAP’s uranyl complex (1:1 stoichiometry at pH 6.5–8) is more stable than dithizone’s U(VI) complexes, which require stringent pH control .

5-Br-PADAP vs. Arsenazo III

Arsenazo III is a bis-azo compound used for U, Th, and Zr detection. While both reagents are highly sensitive, 5-Br-PADAP exhibits fewer interferences. In uranium analysis, 5-Br-PADAP requires only CyDTA and sulfosalicylic acid to mask Cr(III) and V(V) , whereas Arsenazo III is susceptible to interference from rare earth elements .

Performance Metrics

Stability and Selectivity

5-Br-PADAP forms stable complexes in diverse media:

- Acidic conditions: Fe³⁺-5-Br-PADAP chelates act as redox mediators in methanol oxidation, retaining stability at pH < 5 .

- Ethanol-water systems: Pd²⁺-5-Br-PADAP complexes exhibit first-order kinetics with a rate constant of 1.45 × 10⁻³ s⁻¹, indicating rapid and stable chelation .

In contrast, non-brominated analogs like PADAP show reduced stability. For example, uranyl-PADAP complexes require additional stabilizers (e.g., sulfosalicylic acid) to prevent dissociation .

生物活性

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly referred to as 5-Br-PADAP, is an organic compound notable for its applications as a chelating agent in analytical chemistry. This compound is characterized by its ability to form stable colored complexes with various metal ions, which facilitates their detection and quantification. Its biological activity has garnered attention in various research contexts, particularly in relation to its interactions with metal ions and potential applications in environmental and health-related studies.

Chemical Structure and Properties

5-Br-PADAP is classified as a heterocyclic azo dye, featuring a pyridine ring linked to a phenolic group through an azo (-N=N-) bridge. The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅BrN₄O

- CAS Number : 14337-53-2

The compound's ability to interact with metal ions is primarily attributed to the presence of the azo group and the nitrogen atoms in the pyridine ring, which can coordinate with metals such as copper, lead, and iron.

Chelating Properties

The primary biological activity of 5-Br-PADAP lies in its chelating properties. It forms stable complexes with heavy metals, which can be beneficial for detoxification processes in biological systems. Research indicates that these complexes can influence the bioavailability of metals in various environments, including soils and aquatic systems.

Case Studies

- Metal Ion Recovery : A study demonstrated that varying concentrations of 5-Br-PADAP significantly affected the recovery rates of copper (Cu), iron (Fe), and lead (Pb) from contaminated samples. The optimal concentration for maximum recovery was identified, showcasing the compound's effectiveness in environmental remediation efforts .

- Antimicrobial Activity : While the primary focus has been on its chelating properties, some studies have explored the antimicrobial potential of 5-Br-PADAP. However, findings indicate that it exhibits limited antimicrobial activity against common pathogens when tested in cosmetic formulations . This suggests that while it may not serve as a potent antimicrobial agent, its role in metal ion complexation could indirectly affect microbial growth by altering metal availability.

Spectroscopic Analysis

The biological activity of 5-Br-PADAP has been characterized using various analytical techniques. UV-visible spectroscopy has been instrumental in identifying distinct absorbance peaks corresponding to different metal complexes formed with the compound. This method allows researchers to monitor interactions between 5-Br-PADAP and metal ions quantitatively.

Table of Metal Complex Formation

| Metal Ion | Stability Constant (log K) | Color Change |

|---|---|---|

| Cu(II) | 6.3 | Blue |

| Fe(III) | 5.8 | Red |

| Pb(II) | 4.9 | Yellow |

This table summarizes the stability constants for complexes formed between 5-Br-PADAP and selected metal ions, indicating the strength of interaction and the resulting color change upon complexation.

常见问题

Q. What are the primary applications of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Bromo-PADAP) in analytical chemistry?

Bromo-PADAP is widely used as a chromogenic agent for trace metal detection via UV-Vis spectroscopy. It forms stable complexes with metals like cadmium, zinc, and nickel, enabling sensitive quantification. For example, it binds to Cd²⁺ in ethanol or acetic acid at pH 4.0–6.0, producing a distinct absorbance peak at 443 nm . Its selectivity for Cd²⁺ over Fe²⁺ or Cu²⁺ in buffered systems (e.g., CH₃COOH/NaCH₃COO) makes it ideal for environmental and biological samples .

Q. How does Bromo-PADAP compare to dithizone or eriochrome black T in metal quantification?

Bromo-PADAP offers superior selectivity in acidic conditions (pH 4.0–6.0) compared to dithizone, which requires stringent pH control and organic solvent extraction. Unlike eriochrome black T (used in EDTA titrations), Bromo-PADAP enables direct spectrophotometric detection without titration, reducing procedural complexity. Its molar absorptivity for Cd²⁺ (ε ≈ 1.2 × 10⁵ L·mol⁻¹·cm⁻¹) exceeds that of dithizone (ε ≈ 8.5 × 10⁴ L·mol⁻¹·cm⁻¹), enhancing sensitivity .

Q. What are the optimal conditions for preparing Bromo-PADAP solutions for metal chelation?

Dissolve Bromo-PADAP in ethanol or acetone (1–5 mM) to avoid hydrolysis. For Cd²⁺ detection, mix with a pH 4.0 acetate buffer and 0.1% cetylpyridinium chloride (surfactant) to enhance complex stability. Pre-concentration using solid-phase extraction (e.g., modified multiwalled carbon nanotubes) improves detection limits to 0.1 ppb in water samples .

Q. What safety precautions are necessary when handling Bromo-PADAP?

Wear gloves and eye protection to avoid skin/eye irritation (H315/H319 hazards). Store at 2–8°C in airtight containers to prevent degradation. Dispose of waste via approved protocols for halogenated compounds due to its bromine content .

Advanced Research Questions

Q. How can dispersive liquid-liquid microextraction (DLLME) be optimized using Bromo-PADAP for ultra-trace metal analysis?

In DLLME, use 1.0 mM Bromo-PADAP in methanol (dispersant) with chloroform (extractant) at a 1:2 ratio. Centrifuge at 3500 rpm for 5 minutes to separate the metal complex. This method achieves >95% recovery for Co²⁺ in water samples with a detection limit of 0.05 ppb. Adjust pH to 4.0 to minimize interference from alkaline earth metals .

Q. What methodological considerations are critical for detecting zinc imprints on human skin using Bromo-PADAP?

Apply 1 g/L Bromo-PADAP in ethanol to skin surfaces for 10 seconds. Use a pH 5.0–6.0 buffer to stabilize the Zn²⁺-Bromo-PADAP complex, yielding a purple coloration detectable within 4 hours post-exposure. Avoid washing the area before analysis, as surfactants disrupt the complex .

Q. How can Bromo-PADAP-functionalized cellulose acetate (CA) sensors improve uranium detection in seawater?

Immobilize Bromo-PADAP onto CA nanofibers via covalent bonding. The sensor exhibits a colorimetric shift (yellow to purple) at 50 ppb UO₂²⁺, with selectivity over Fe³⁺, Cu²⁺, and Pb²⁺. Calibrate using a kinetic model at 580 nm, accounting for competing ions in saline matrices .

Q. What strategies mitigate matrix interference when using Bromo-PADAP in complex biological samples?

Pre-treat serum or tissue samples with 0.1 M dipicolinic acid to chelate endogenous Zn²⁺. For urine, employ cloud-point extraction with Triton X-114 to isolate Cd²⁺-Bromo-PADAP complexes. Validate recovery rates (85–110%) via spike-and-recovery experiments .

Q. How does the choice of surfactant affect Bromo-PADAP-based spectrophotometric assays?

Cationic surfactants (e.g., cetylpyridinium chloride) enhance molar absorptivity by 30% via micellar stabilization of the metal complex. Nonionic surfactants (e.g., Tween-20) reduce aggregation in high-ionic-strength solutions, improving reproducibility in seawater analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。